

Amoxicilloic Acid: An In-depth Technical Guide on the Primary Metabolite of Amoxicillin

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Compound of Interest

Compound Name: Amoxicilloic acid

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Executive Summary

Amoxicillin, a widely prescribed β -lactam antibiotic, undergoes metabolic degradation in the body, primarily through the hydrolysis of its characteristic β -lactam ring. This process leads to the formation of its major, inactive metabolite, **amoxicilloic acid**. Understanding the formation, quantification, and clinical significance of **amoxicilloic acid** is crucial for drug development, stability studies, and the assessment of amoxicillin's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of **amoxicilloic acid**, including its formation pathway, quantitative data on its presence in biological matrices, and detailed experimental protocols for its detection and quantification.

Introduction to Amoxicillin Metabolism

Amoxicillin is a semi-synthetic antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.^[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.^[1] While a significant portion of an administered amoxicillin dose is excreted unchanged in the urine, a notable fraction is metabolized.^[2] The primary metabolic pathway involves the opening of the β -lactam ring, a reaction susceptible to both enzymatic and non-enzymatic hydrolysis, to form **amoxicilloic acid**.^[3]

Amoxicilloic acid is devoid of antibacterial activity.^[3] However, its formation is of significant interest due to several factors. Firstly, the degradation of amoxicillin to **amoxicilloic acid**

represents a loss of therapeutic efficacy. Secondly, **amoxicilloic acid** has been implicated in hypersensitivity reactions to penicillins, acting as a potential allergen.[4] Therefore, the accurate quantification of both amoxicillin and **amoxicilloic acid** is essential in pharmacokinetic studies, drug stability testing, and in understanding the potential for adverse drug reactions.

Formation and Chemical Structures

The conversion of amoxicillin to **amoxicilloic acid** is a result of the hydrolytic cleavage of the amide bond within the β -lactam ring. This process can be influenced by factors such as pH and temperature, with degradation being more rapid in acidic and alkaline conditions compared to a more stable environment at a neutral pH.[3]

Chemical Structures:

- Amoxicillin: $C_{16}H_{19}N_3O_5S$
- **Amoxicilloic Acid:** $C_{16}H_{21}N_3O_6S$

The key structural difference is the opening of the four-membered β -lactam ring in amoxicillin to form two carboxylic acid groups in **amoxicilloic acid**.

Quantitative Analysis of Amoxicillin and Amoxicilloic Acid

The quantification of amoxicillin and its primary metabolite, **amoxicilloic acid**, in biological matrices is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters related to amoxicillin and the formation of **amoxicilloic acid**. It is important to note that a substantial portion of amoxicillin is excreted unchanged. Approximately 60% of an oral dose of amoxicillin is excreted unchanged in the urine within 6 to 8 hours.[2]

Parameter	Value	Biological Matrix	Reference
Amoxicillin Half-life	~61.3 minutes	Plasma	[2]
Peak Plasma Concentration (250 mg oral dose)	~5 µg/mL	Plasma	[2]
Urinary Excretion (unchanged amoxicillin)	~60% within 6-8 hours	Urine	[2]
Urinary Excretion (amoxicilloic acid)	21.6-30.0% of dose	Urine	[5]

Analytical Method Performance

The table below outlines typical performance characteristics of analytical methods used for the quantification of amoxicillin and **amoxicilloic acid**.

Parameter	HPLC-UV	LC-MS/MS	Reference
Linearity Range (Amoxicillin)	20-100 µg/mL	10-15000 ng/mL	[6] [7]
Limit of Quantification (LOQ) (Amoxicillin)	~1 µg/mL	10 ng/mL	[7] [8]
Recovery	90.0% - 98.6%	>80%	[8] [9]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible quantification of amoxicillin and **amoxicilloic acid**. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of amoxicillin in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation.

4.1.1. Chromatographic Conditions

- Chromatographic System: A liquid chromatograph equipped with a UV detector.[10]
- Column: C18 (e.g., 250 mm x 4.6 mm, 5-μm particle size).[11]
- Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v), pH adjusted to 3.[11]
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 283 nm.[6]

4.1.2. Sample Preparation (for Pharmaceutical Dosage Forms)

- Accurately weigh and powder a representative number of tablets.
- Dissolve a quantity of powder equivalent to a specific amount of amoxicillin in the mobile phase.
- Sonicate for approximately 20 minutes to ensure complete dissolution.
- Dilute the solution to a suitable concentration within the linear range of the assay.
- Filter the final solution through a 0.45 μm membrane filter before injection.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of amoxicillin and **amoxicilloic acid** in complex biological matrices like plasma and urine.

4.2.1. Chromatographic and Mass Spectrometric Conditions

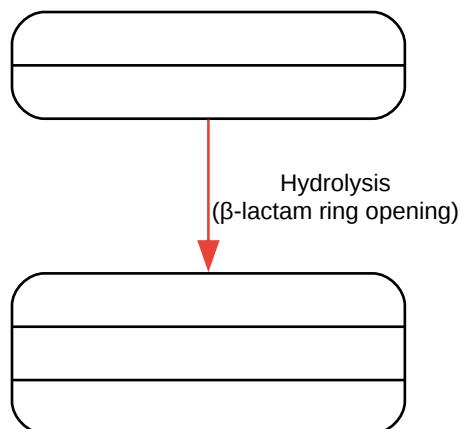
- Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.[12]
- Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18).[7]
- Mobile Phase: A gradient elution using 0.1% aqueous formic acid and acetonitrile.[7]
- Flow Rate: 0.5 mL/min.[7]
- Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
- MRM Transitions:
 - Amoxicillin: m/z 363.9 → 223.1[7]
 - **Amoxicilloic Acid**: m/z 384.1 → 367.1 (indicative, specific transitions may vary)[13]

4.2.2. Sample Preparation (for Human Plasma)

- To a 0.5 mL aliquot of human plasma, add an internal standard solution.
- Precipitate proteins by adding a suitable agent like acetonitrile or perchloric acid.[7][14]
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction. For example, back-extraction using distilled water-dichloromethane can be employed.[7]
- Evaporate the final extract to dryness and reconstitute in the mobile phase.
- Inject an aliquot into the LC-MS/MS system.[12]

Visualizations

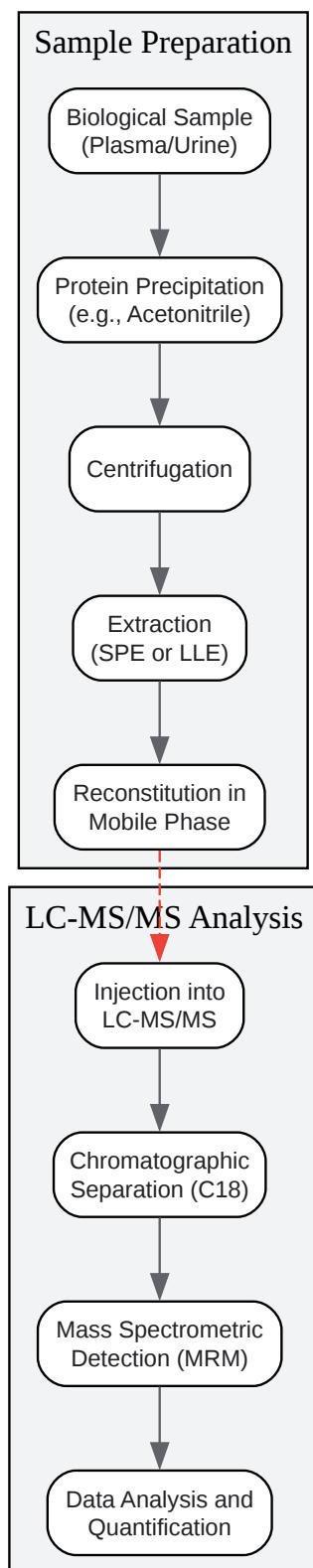
Metabolic Pathway of Amoxicillin



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Caption: Metabolic conversion of amoxicillin to **amoxicilloic acid**.

Experimental Workflow for LC-MS/MS Analysis



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Caption: General workflow for the analysis of amoxicillin and its metabolites.

Conclusion

Amoxicilloic acid is the principal and inactive metabolite of amoxicillin, formed through the hydrolysis of the β -lactam ring. Its quantification is a critical aspect of amoxicillin research and development, providing insights into the drug's stability, pharmacokinetics, and potential for allergic reactions. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers in the pharmaceutical industry. The use of robust and validated analytical methods, such as HPLC-UV and LC-MS/MS, is paramount for obtaining accurate and reliable data, ultimately contributing to the safe and effective use of amoxicillin.

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